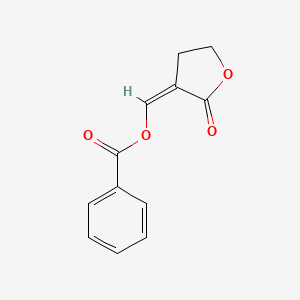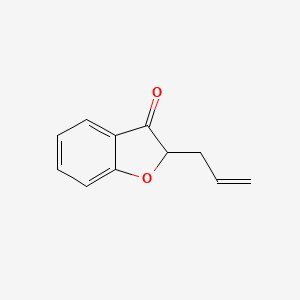![molecular formula C13H17IO B12906191 Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)- CAS No. 651057-10-2](/img/structure/B12906191.png)
Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(®-1-Iodo-3-phenylpropyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with an iodo-phenylpropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(®-1-Iodo-3-phenylpropyl)tetrahydrofuran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-iodo-3-phenylpropane and tetrahydrofuran.
Reaction Conditions: The key step involves the formation of the tetrahydrofuran ring through a cyclization reaction.
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(®-1-Iodo-3-phenylpropyl)tetrahydrofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Ring Expansion: The tetrahydrofuran ring can be expanded through photochemical reactions involving oxygen or sulfur ylides.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydrofuran derivatives .
Wissenschaftliche Forschungsanwendungen
®-2-(®-1-Iodo-3-phenylpropyl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-2-(®-1-Iodo-3-phenylpropyl)tetrahydrofuran involves its interaction with specific molecular targets. The compound can form stable intermediates through hydrogen bonding and other interactions, which can then undergo further chemical transformations . The pathways involved in these reactions are influenced by the structure of the compound and the conditions under which the reactions occur .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofuran: A simpler analog without the iodo-phenylpropyl group.
Tetrahydropyran: Similar in structure but with a six-membered ring instead of a five-membered ring.
Oxetane: A four-membered ring analog that can undergo similar ring expansion reactions.
Eigenschaften
CAS-Nummer |
651057-10-2 |
|---|---|
Molekularformel |
C13H17IO |
Molekulargewicht |
316.18 g/mol |
IUPAC-Name |
(2R)-2-[(1R)-1-iodo-3-phenylpropyl]oxolane |
InChI |
InChI=1S/C13H17IO/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2/t12-,13-/m1/s1 |
InChI-Schlüssel |
OUQDICUAJNFWSV-CHWSQXEVSA-N |
Isomerische SMILES |
C1C[C@@H](OC1)[C@@H](CCC2=CC=CC=C2)I |
Kanonische SMILES |
C1CC(OC1)C(CCC2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


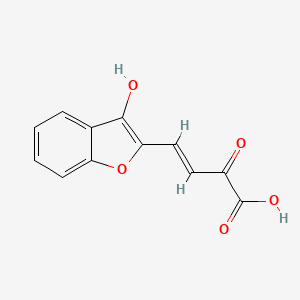
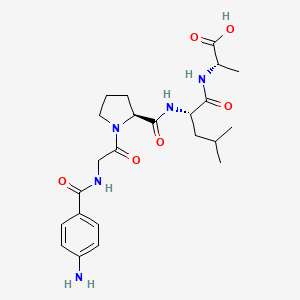
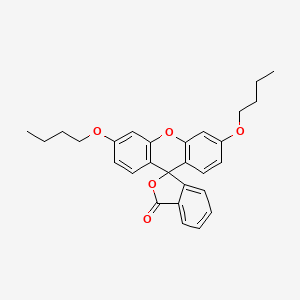

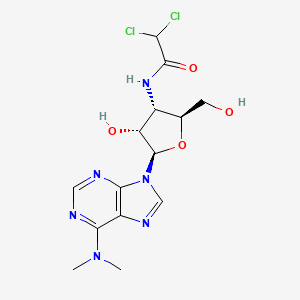
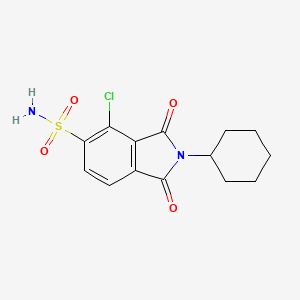
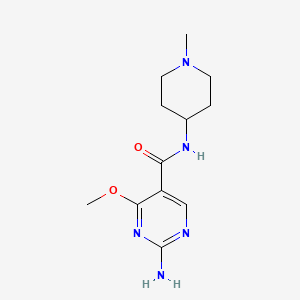

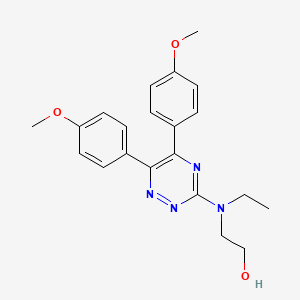
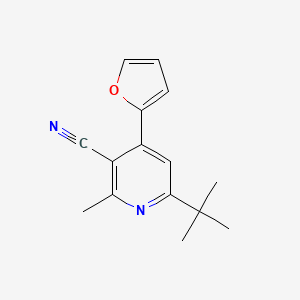
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)
